L-Ornithine-d2 (hydrochloride)
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Overview
Description
L-Ornithine-d2 (hydrochloride) is a deuterium-labeled form of L-Ornithine hydrochloride. L-Ornithine hydrochloride is a free amino acid that plays a central role in the urea cycle and is important for the disposal of excess nitrogen . The deuterium labeling in L-Ornithine-d2 (hydrochloride) makes it useful in various scientific research applications, particularly in metabolic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Ornithine hydrochloride involves dissolving L-arginine in water, adding crown ether and calcium hydroxide, stirring while heating, and then adding choline. The reaction mixture is cooled, and sulfuric acid is used to regulate the pH value. The mixture is filtered to remove calcium sulfate, vacuum concentrated, and then a saturated solution of barium hydroxide is used to regulate the pH value again. After filtering to remove barium sulfate, hydrochloric acid is added to regulate the pH value, followed by vacuum concentration, addition of alcohol, cooling, and filtering .
Industrial Production Methods
Industrial production of L-Ornithine hydrochloride can be achieved through microbial fermentation using strains such as Corynebacterium glutamicum. This method is eco-friendly and sustainable, although the production capacity is often low and requires optimization through metabolic engineering .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine-d2 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: Conversion to L-arginine.
Reduction: Formation of polyamines such as putrescine and spermine.
Substitution: Reaction with other amino acids or compounds to form derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: For conversion to L-arginine.
Reducing agents: For the formation of polyamines.
Acids and bases: For pH regulation during reactions.
Major Products Formed
The major products formed from these reactions include L-arginine, putrescine, and spermine, which are important for various biological processes .
Scientific Research Applications
L-Ornithine-d2 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for tracing metabolic pathways.
Biology: Studied for its role in the urea cycle and nitrogen disposal.
Industry: Used in the production of amino acids and other derivatives through microbial fermentation.
Mechanism of Action
L-Ornithine-d2 (hydrochloride) is metabolized to L-arginine, which stimulates the pituitary release of growth hormone. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines. The molecular targets involved include enzymes in the urea cycle and pathways related to nitrogen metabolism .
Comparison with Similar Compounds
L-Ornithine-d2 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly useful for metabolic studies. Similar compounds include:
L-Ornithine hydrochloride: The non-labeled form, used in similar applications but without the benefits of deuterium labeling.
L-Arginine: Another amino acid involved in the urea cycle, with similar metabolic functions.
Putrescine and Spermine: Polyamines derived from L-Ornithine, important for cell growth and differentiation
L-Ornithine-d2 (hydrochloride) stands out due to its enhanced stability and traceability in scientific research applications.
Properties
Molecular Formula |
C5H13ClN2O2 |
---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
(2S)-2,5-diamino-5,5-dideuteriopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H12N2O2.ClH/c6-3-1-2-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H/t4-;/m0./s1/i3D2; |
InChI Key |
GGTYBZJRPHEQDG-UWCRBIBNSA-N |
Isomeric SMILES |
[2H]C([2H])(CC[C@@H](C(=O)O)N)N.Cl |
Canonical SMILES |
C(CC(C(=O)O)N)CN.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.